molecular formula C9H17NO4 B558504 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 16948-10-0

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No.: B558504
CAS No.: 16948-10-0
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is a derivative of amino acids, specifically designed to protect the amino group during chemical synthesis. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur at other functional groups.

Scientific Research Applications

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound . If the compound gets on the skin or in the eyes, it should be washed off immediately with plenty of water .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids in dipeptide synthesis represents a promising direction for future research . Further studies could explore the applicability of these ionic liquids in other types of organic synthesis .

Mechanism of Action

Target of Action

The primary targets of Boc-DL-3-Aminoisobutyric acid are the amino acid ionic liquids (AAILs) . These AAILs are used in organic synthesis due to their multiple reactive groups .

Mode of Action

Boc-DL-3-Aminoisobutyric acid interacts with its targets through a series of steps . The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Biochemical Pathways

The compound affects the peptide synthesis pathway . It is used in the synthesis of dipeptides, which are crucial components of proteins . The compound’s interaction with its targets leads to the formation of dipeptides, affecting the overall protein synthesis pathway .

Pharmacokinetics

The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the compound’s action is the formation of dipeptides . These dipeptides are crucial for protein synthesis, and thus, the compound plays a significant role in this biochemical process .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds . For instance, the compound has been shown to be effective in high-temperature conditions . Additionally, the presence of certain coupling reagents enhances the compound’s efficacy in amide formation .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Boc-DL-3-Aminoisobutyric acid are not fully understood. It is known that the compound is involved in the synthesis of dipeptides . The Boc protective group prevents unwanted side reactions during peptide synthesis .

Cellular Effects

The cellular effects of Boc-DL-3-Aminoisobutyric acid are not well-documented. It is known that the compound can be used in the synthesis of dipeptides, which play crucial roles in various cellular processes .

Molecular Mechanism

The molecular mechanism of Boc-DL-3-Aminoisobutyric acid is primarily related to its role in peptide synthesis. The Boc protective group on the amino acid prevents unwanted side reactions, allowing for the successful synthesis of dipeptides .

Metabolic Pathways

The metabolic pathways involving Boc-DL-3-Aminoisobutyric acid are not well-documented. It is known that the compound can be used in the synthesis of dipeptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group of 3-amino-2-methylpropanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, the reaction can be conducted in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Reduction: Sodium borohydride in methanol.

Major Products Formed

    Deprotection: Yields the free amine, 3-amino-2-methylpropanoic acid.

    Reduction: Yields the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-glycine
  • N-Boc-alanine
  • N-Boc-valine

Uniqueness

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is unique due to its specific structure, which includes a methyl group on the alpha carbon. This structural feature can influence its reactivity and the steric effects during synthesis, making it distinct from other Boc-protected amino acids .

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400614
Record name 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16948-10-0
Record name 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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